molecular formula C5H6F3NO B1527271 2-(2,2,2-Trifluoroethoxy)propanenitrile CAS No. 1250815-37-2

2-(2,2,2-Trifluoroethoxy)propanenitrile

Cat. No. B1527271
CAS RN: 1250815-37-2
M. Wt: 153.1 g/mol
InChI Key: LGOMXOJDMYRJJI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated nitrile compound . It has a molecular formula of C5H6F3NO and an average mass of 153.102 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrile group (-C≡N) attached to a propane chain, with a trifluoroethoxy group (-OCF3) also attached to the propane chain .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, fluorinated nitrile compounds are known for their high oxidative stability .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.10 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved information.

Scientific Research Applications

Applications in Battery Technology

Nitrile-functionalized compounds have been explored for their potential in enhancing the safety and performance of lithium-ion batteries. For instance, ternary mixtures involving nitrile-functionalized glyme, non-flammable hydrofluoroether, and fluoroethylene carbonate have been introduced as safe electrolytes. These electrolytes demonstrate high safety levels, better wettability to separators and electrodes compared to conventional electrolytes, and promising electrochemical performance, indicating their potential for practical application in battery technology (Liu et al., 2016).

Catalysis for Oxidation Reactions

Nitrile-functionalized compounds have also found applications in catalysis, specifically in the oxidation of hydrocarbons. A study on nickel-promoted manganese oxide catalysts for the total oxidation of propane to carbon dioxide demonstrates the effective role of nitrile functionalities in improving catalytic performance. The doping of nickel in these catalysts significantly enhances their activity for propane oxidation, indicating the potential of nitrile-functionalized compounds in catalytic applications (Xie et al., 2016).

Polymer Chemistry

In polymer chemistry, the functionalization of polymers with nitrile groups has been studied for various applications. For example, inverse gas chromatographic studies of alkyl trinitrate-polymer systems have provided insights into the thermodynamic sorption and mixing functions, as well as the compatibility of nitrile-functionalized polymers with different solutes. This research highlights the potential of nitrile-functionalized polymers in materials science and engineering (Edelman & Fradet, 1989).

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-4(2-9)10-3-5(6,7)8/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOMXOJDMYRJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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